Ukrain cation
CAS No.: 732958-87-1
Cat. No.: VC17165923
Molecular Formula: C66H72N6O15PS+3
Molecular Weight: 1252.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 732958-87-1 |
|---|---|
| Molecular Formula | C66H72N6O15PS+3 |
| Molecular Weight | 1252.3 g/mol |
| IUPAC Name | (1S,12S,13R)-24-[2-[bis[2-[(1S,12S,13R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol |
| Standard InChI | InChI=1S/C66H72N6O15PS/c1-70(25-43-37(4-7-49-64(43)85-31-76-49)58-46(73)16-34-19-52-55(82-28-79-52)22-40(34)61(58)70)13-10-67-88(89,68-11-14-71(2)26-44-38(5-8-50-65(44)86-32-77-50)59-47(74)17-35-20-53-56(83-29-80-53)23-41(35)62(59)71)69-12-15-72(3)27-45-39(6-9-51-66(45)87-33-78-51)60-48(75)18-36-21-54-57(84-30-81-54)24-42(36)63(60)72/h4-9,19-24,46-48,58-63,73-75H,10-18,25-33H2,1-3H3,(H3,67,68,69,89)/q+3/t46-,47-,48-,58-,59-,60-,61+,62+,63+,70?,71?,72?,88?/m0/s1 |
| Standard InChI Key | DZWOYVBKCHRHGV-OZLOOOLJSA-N |
| Isomeric SMILES | C[N+]1(CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6)CCNP(=S)(NCC[N+]7(CC8=C(C=CC9=C8OCO9)[C@@H]1[C@H]7C2=CC3=C(C=C2C[C@@H]1O)OCO3)C)NCC[N+]1(CC2=C(C=CC3=C2OCO3)[C@@H]2[C@H]1C1=CC3=C(C=C1C[C@@H]2O)OCO3)C |
| Canonical SMILES | C[N+]1(CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6)CCNP(=S)(NCC[N+]7(CC8=C(C=CC9=C8OCO9)C1C7C2=CC3=C(C=C2CC1O)OCO3)C)NCC[N+]1(CC2=C(C=CC3=C2OCO3)C2C1C1=CC3=C(C=C1CC2O)OCO3)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Ukrain cation is a sulfur- and phosphorus-containing heterocyclic compound with a molecular weight of 1252.36 g/mol (monoisotopic mass: 1251.45 g/mol) . Its empirical formula, , reflects a polycyclic framework integrating benzodioxole, phenanthridinium, and phosphinothioylidynetris(imino) moieties . The compound exists as a triply charged cation, necessitating counterions such as hydroxide for charge neutrality in its salt form .
Table 1: Key Physicochemical Properties
Stereochemical Complexity
The molecule exhibits 18 stereogenic centers, conferring significant conformational rigidity . X-ray crystallographic data, while unavailable in public domains, suggest a hexacyclic core structure with fused dioxolane and phenanthridine rings. The phosphorothioate linkage bridges three identical chelidoninium subunits, creating a C3-symmetric architecture . This structural motif may influence molecular recognition processes in biological systems.
Synthesis and Derivative Formation
Synthetic Pathway
Though detailed synthetic protocols remain proprietary, retrosynthetic analysis indicates Ukrain cation derives from chelidonine via quaternization of tertiary amine groups with methyl iodide, followed by phosphorylation using thiophosphoryl chloride . The final step involves nucleophilic substitution to install the triazine-phosphorothioate bridge.
Stability Considerations
As a quaternary ammonium salt, Ukrain cation demonstrates hygroscopicity and pH-dependent stability. Degradation pathways involve hydrolysis of the phosphorothioate bond under alkaline conditions (pH > 8.5) and oxidative cleavage of dioxolane rings in acidic media .
Pharmacological Profile (Preclinical Data)
Putative Mechanisms of Action
While no validated target has been identified, molecular docking studies suggest weak affinity (Kd ≈ 10-100 μM) for tubulin polymerization sites and DNA minor grooves . The compound's large molecular weight and polarity likely restrict cellular uptake, necessitating carrier-mediated transport mechanisms that remain uncharacterized.
Research Challenges and Future Directions
Analytical Limitations
Characterizing Ukrain cation poses significant challenges:
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Chromatographic Resolution: The compound's polarity and molecular size hinder reverse-phase HPLC separation, requiring specialized hydrophilic interaction liquid chromatography (HILIC) methods .
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Spectroscopic Analysis: Overlapping signals in 1H NMR spectra (500 MHz, D2O) complicate structural verification, particularly in the δ 3.5–4.5 ppm region corresponding to dioxolane protons .
Unanswered Questions
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Metabolic Fate: Phase I/II metabolism pathways remain entirely unexplored.
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Structure-Activity Relationship: Contributions of individual moieties (e.g., phosphorothioate vs. benzodioxole) to biological activity are undefined.
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Formulation Science: No peer-reviewed studies address solubility enhancement or targeted delivery strategies.
Regulatory and Ethical Considerations
As an unapproved investigational product, Ukrain cation lacks Good Manufacturing Practice (GMP) certification or quality control standards . Ethical concerns persist regarding its historical promotion for oncological use without robust clinical evidence. Regulatory agencies, including the FDA and EMA, have issued warnings against its administration outside controlled trials.
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